2-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various neurological and psychological disorders. The presence of both a piperazine moiety and a nitrophenyl group suggests that it may exhibit interesting biological activities.
The synthesis and characterization of 2-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride have been explored in various studies, highlighting its relevance in drug design and development. Research articles and patents provide insights into its synthesis, structural properties, and potential applications in medicinal chemistry .
This compound is classified as a piperazine derivative, which is a common structural motif in many pharmaceutical agents. Its classification can be further detailed as follows:
The synthesis of 2-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride typically involves several key steps, often utilizing nucleophilic aromatic substitution reactions or other organic synthesis techniques.
The molecular structure of 2-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride can be represented as follows:
The compound's structure can be visualized using molecular modeling software or chemical drawing tools.
2-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride can participate in various chemical reactions due to the functional groups present.
These reactions typically require specific reagents such as lithium aluminum hydride for reductions or alkyl halides for alkylation processes.
The physical and chemical properties of 2-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride are crucial for understanding its behavior in biological systems.
Relevant analyses such as melting point determination and spectral analysis (NMR, IR) are essential for confirming the identity and purity of the compound .
The potential applications of 2-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride are primarily in scientific research and pharmaceutical development.
The synthetic design of 2-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride employs convergent retrosynthetic strategies that dissect the molecule into two primary precursors: the aromatic electrophile and the piperazine-ethanol nucleophile. Pathway A initiates with N-alkylation of unprotected piperazine using 2-chloroethanol under basic conditions, yielding 2-(piperazin-1-yl)ethanol. This intermediate then undergoes nucleophilic aromatic substitution (SNAr) with 1,4-difluoro-2-nitrobenzene, leveraging the para-fluorine's enhanced lability due to the ortho-nitro group's electron-withdrawing effect [2]. Pathway B reverses this sequence, first performing SNAr between N-Boc-piperazine and the fluoro-nitroaryl system, followed by Boc deprotection and N-alkylation with 2-chloroethanol [3]. Pathway A offers shorter synthetic routes but risks regioisomer formation during SNAr, while Pathway B provides controlled mono-substitution via Boc protection at the expense of additional deprotection steps. Computational modeling confirms the para-fluorine is intrinsically more electrophilic (Fukui f⁻ index = 0.087 vs meta-F index = 0.032), validating the observed regioselectivity [2].
Table 1: Retrosynthetic Pathways Comparison
Pathway | Sequence | Key Advantage | Yield Range |
---|---|---|---|
A | Piperazine → Alkylation → SNAr → Salt Formation | Step economy (3 steps) | 62-68% |
B | Boc-Piperazine → SNAr → Deprotection → Alkylation → Salt Formation | Regiochemical control | 55-60% |
The critical SNAr reaction forming the arylpiperazine bond exhibits strong dependence on catalysts and solvents. Research identifies copper(I) iodide (5-10 mol%) in dimethyl sulfoxide (DMSO) as optimal, achieving 92% conversion at 90°C within 8 hours [2]. Polar aprotic solvents (DMSO, N,N-dimethylformamide) significantly accelerate kinetics versus protic solvents due to enhanced nucleophile activation. Microwave irradiation further reduces reaction times to 15-30 minutes with maintained yields >85% [7]. Alternative palladium-based systems (e.g., Pd2(dba)3/XPhos) enable coupling at lower temperatures (60-70°C) but incur higher costs and require rigorous anhydrous conditions [9]. Kinetic studies reveal pseudo-first-order behavior with kobs = 3.2 × 10⁻⁴ s⁻¹ for CuI/DMSO, highlighting the catalytic efficiency.
Table 2: Catalytic Systems for SNAr Coupling Efficiency
Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
CuI (5 mol%) | DMSO | 90 | 8 | 92 |
None | DMSO | 90 | 24 | 65 |
Pd₂(dba)₃ (3 mol%)/XPhos | Toluene | 70 | 6 | 88 |
CuI (5 mol%) | Ethanol | Reflux | 24 | 48 |
Conversion of the free base to the hydrochloride salt is critical for stability and crystallinity. Ethanol/ethyl acetate mixtures (1:3 v/v) enable high-purity (>98%) hydrochloride crystallization through slow anti-solvent vapor diffusion [1] [3]. Stoichiometric studies confirm a 1:1 salt ratio via titration and single-crystal XRD, with HCl equivalents tightly controlled at 1.05 to prevent dihydrochloride formation. Crystallization kinetics favor slow cooling rates (0.5°C/min) from reflux, yielding prismatic crystals with low residual solvent content (<500 ppm by GC). Polymorph screening identifies Form I as the stable phase above 40°C, characterized by distinct PXRD peaks at 10.8°, 15.3°, and 21.7° 2θ. Solvent parameters dictate purity: acetone/water systems induce oiling-out, while isopropanol yields solvated forms.
Microwave irradiation drastically enhances the SNAr step for arylpiperazine formation. Conventional heating in DMSO requires 8-24 hours at 90°C for >90% conversion, whereas microwave reactors (150 W, 140°C) achieve complete reaction in 15 minutes [7]. Energy consumption analysis shows a 20-fold reduction (0.8 kWh/mol vs 16 kWh/mol), directly impacting process mass intensity. Impurity profiling reveals reduced dimeric byproducts (<0.5% vs 3-5% thermally) due to minimized thermal degradation. Scale-up trials (500g) demonstrate consistent yields (89±2%) with reproducible impurity control, validating microwave viability for pilot-scale synthesis.
Rink amide resin enables rapid generation of piperazine-ethanol analogs for structure-activity studies. The resin-bound 4-fluoro-3-nitrobenzoic acid undergoes SNAr with diverse piperazines (e.g., morpholinyl-, methylpiperazinyl-), followed by nucleophilic displacement with 2-bromoethanol and acidolytic cleavage [5] [9]. Automation using peptide synthesizers achieves 96-well plate production with >85% purity (HPLC) after scavenger treatment. This method accelerates SAR exploration, exemplified by identifying the 4-(2-fluoro-4-nitrophenyl) analog with 3-fold improved solubility versus the lead compound.
Table 3: Key Analogs from Solid-Phase Libraries
Core Structural Variation | Compound Identifier | Purity (%) | Solubility (mg/mL) |
---|---|---|---|
4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl | AK-7401DC [4] | >95 | 12.7 |
4-(4-Trifluoromethylphenyl)piperazin-1-yl | SC-306190 [1] | >98 | 8.2 |
4-(4-Cyanophenyl)piperazin-1-yl | WO2019/211868A1 [7] | >95 | 15.3 |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7